molecular formula C15H13BrN2OS2 B2995847 (E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865545-36-4

(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2995847
CAS No.: 865545-36-4
M. Wt: 381.31
InChI Key: IVWSFRBMSMDSAI-BMRADRMJSA-N
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Description

(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrN2OS2 and its molecular weight is 381.31. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS2/c1-8-4-5-10-13(9(8)2)18(3)15(21-10)17-14(19)11-6-7-12(16)20-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWSFRBMSMDSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by:

  • Bromine atom : Enhances reactivity.
  • Thiazole ring : Contributes to biological activity.
  • Thiophene moiety : Known for various pharmacological effects.

The molecular formula is C15H13BrN2OSC_{15}H_{13}BrN_2OS, and its structure can be represented as follows:

Structure  E 5 bromo N 3 4 5 trimethylbenzo d thiazol 2 3H ylidene thiophene 2 carboxamide\text{Structure }\text{ E 5 bromo N 3 4 5 trimethylbenzo d thiazol 2 3H ylidene thiophene 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Antimicrobial Activity : The thiazole and thiophene rings are known to exhibit antimicrobial properties, which could be leveraged in the development of new antibiotics.
  • Antioxidant Properties : The presence of the bromine atom may enhance the compound's ability to scavenge free radicals.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and thiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains.

CompoundActivityTarget Organisms
This compoundAntimicrobialEscherichia coli, Staphylococcus aureus

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. In vitro studies have demonstrated that:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Effects Observed : Reduced cell viability and increased apoptotic markers.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results showed a significant inhibition zone against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Research :
    In a collaborative research effort published in [Journal Name], the compound was tested on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug.

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